molecular formula C11H15N B13054033 (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine

(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine

Cat. No.: B13054033
M. Wt: 161.24 g/mol
InChI Key: LXZQNSNFFQQICR-LLVKDONJSA-N
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Description

(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine is a chiral amine compound of high interest in advanced organic synthesis and pharmaceutical research. With the molecular formula C11H15N and a molecular weight of approximately 161.24 g/mol, this molecule features a stereogenic center in the (R) configuration, making it a valuable enantiopure building block for the preparation of more complex, biologically active molecules . The compound is typically handled as a cold-chain item to ensure stability and requires storage in a dark place under an inert atmosphere at 2-8°C . As a chiral allylamine derivative, its structure incorporates both a rigid aromatic system and a reactive alkene, allowing it to participate in various chemical transformations, such as cycloadditions and functional group interconversions. While specific biological data for this enantiomer is not provided in the available sources, structurally similar chiral amines are frequently employed in asymmetric synthesis and as intermediates in the development of active pharmaceutical ingredients (APIs), as seen in various patented chemical compounds . Researchers value this compound for exploring stereospecific reactions and designing novel molecular entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available safety information and material safety data sheet prior to use.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-4-11(12)10-6-5-8(2)9(3)7-10/h4-7,11H,1,12H2,2-3H3/t11-/m1/s1

InChI Key

LXZQNSNFFQQICR-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C=C)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)C

Origin of Product

United States

Preparation Methods

Eschenmoser-Claisen and Ireland-Claisen Rearrangements

A highly efficient and diastereoselective approach involves the Eschenmoser-Claisen or Ireland-Claisen rearrangement. These methods allow the transformation of allylic amides or esters into 1-aryl-1-alkyl-2-alkyl-3-dialkylamino-propane derivatives, structurally related to (1R)-1-(3,4-dimethylphenyl)prop-2-enylamine.

  • The rearrangement proceeds under mild conditions using organic solvents such as toluene or methylene chloride at low temperatures.
  • It provides high yields and excellent stereocontrol, often affording the desired absolute stereochemistry (R configuration) directly.
  • The method avoids toxic reagents and complex purification steps, making it economically and environmentally favorable.

This approach is exemplified in the synthesis of tapentadol and related compounds, which share structural similarities with the target amine.

Parameter Details
Reaction type Eschenmoser-Claisen rearrangement
Solvents Hexanes, toluene, benzene, xylene, CH2Cl2
Temperature Low temperature (0 to 30 °C)
Stereoselectivity High diastereoselectivity
Yield High (>80%)
Advantages Mild conditions, less toxic reagents

Transition-Metal Catalyzed Hydroamination

Transition-metal catalysis offers an alternative for constructing allylic amines with high enantioselectivity:

  • Rhodium- and Iridium-Catalyzed Hydroamination
    Catalysts such as Rh(I)/Josiphos or Iridium complexes with chiral ligands enable direct hydroamination of alkenes or allenes with anilines or amines.
  • These reactions proceed under mild conditions with low catalyst loadings and achieve enantiomeric excesses up to 99%.
  • Mechanistically, the metal catalyst activates the alkene/alkyne, facilitating nucleophilic attack by the amine and reductive elimination to yield the allylic amine.
  • This method is applicable to the synthesis of complex allylic amines, including those with substituted phenyl rings.
Catalyst System Substrate Type Enantioselectivity (ee) Yield (%) Conditions
Rh/Josiphos Alkenes, anilines Up to 90% High Mild temperature, low catalyst
Ir/DTBM-Segphos + KHMDS Alkenes, amines Up to 99% High Mild, base-assisted

Reductive Amination and Multi-step Synthesis

Another route involves multi-step transformations starting from aldehydes or lactols derived from substituted phenyl precursors:

  • Preparation of aldehyde intermediates followed by reductive amination with appropriate amines yields the target allylic amine.
  • Protecting group strategies and selective deprotection steps are employed to maintain stereochemical integrity.
  • For example, a sequence involving lactone reduction to lactol, ring-opening to aldehyde, and subsequent amine coupling with reduction steps has been reported in related compound syntheses.
  • Bases such as triethylamine or diisopropylethylamine are used in these transformations, often in alcoholic solvents at controlled temperatures.
Step Reaction Type Conditions Notes
Lactone reduction Chemical reduction Mild reducing agents Forms lactol intermediate
Lactol ring-opening Acid/base catalysis Alcoholic solvents, 20-30 °C Generates aldehyde
Reductive amination Amine coupling + reduction Base (e.g., triethylamine), reflux Yields allylic amine

Analytical and Characterization Techniques

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Eschenmoser-Claisen Rearrangement High diastereoselectivity, mild conditions High yield, less toxic reagents Requires specific precursors
Transition-Metal Catalyzed Hydroamination High enantioselectivity, mild conditions Direct amination, broad substrate scope Catalyst cost, ligand sensitivity
Multi-step Reductive Amination Versatile, can introduce various substituents Well-established protocols Longer synthesis, multiple steps

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine would depend on its specific biological target. Generally, amines can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with (1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine, differing in substituents or backbone:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number
This compound C₁₁H₁₅N 161.24 3,4-dimethylphenyl, allylamine, (1R) Not Provided
Eltrombopag Olamine C₂₉H₃₆N₆O₆ 564.60 3,4-dimethylphenyl, pyrazolone ring 496775-62-3
(1R)-1-(3,4-Diethoxyphenyl)-2-methylpropylamine C₁₄H₂₁NO₂ 237.34 3,4-diethoxyphenyl, branched alkylamine Not Provided
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine C₁₀H₁₂ClN 181.66 4-chloro-3-methylphenyl, allylamine, (1R) 1213697-31-4

Physicochemical and Electronic Properties

  • Electron-Donating vs. The 3,4-diethoxyphenyl variant () introduces ethoxy groups, which are stronger electron donors than methyl, likely altering solubility and metabolic stability .
  • Backbone Modifications :

    • Eltrombopag Olamine () replaces the allylamine with a pyrazolone ring, significantly altering rigidity and hydrogen-bonding capacity. This structural difference correlates with its therapeutic role as a thrombopoietin receptor agonist .

Pharmacological and Functional Insights

  • Eltrombopag Olamine : Approved for thrombocytopenia, its pyrazolone core facilitates planar stacking interactions with receptors, a feature absent in the linear allylamine structure of the target compound .
  • Chlorinated Analogue (CAS 1213697-31-4) : The chloro substituent may enhance binding affinity to hydrophobic pockets in biological targets but could reduce metabolic stability compared to dimethyl groups .
  • Diethoxyphenyl Variant : The ethoxy groups may extend half-life due to reduced oxidative metabolism, though this could compromise blood-brain barrier penetration .

Stereochemical Considerations

The (1R) configuration in both the target compound and its 4-chloro-3-methylphenyl analogue () suggests enantioselective interactions are critical. For example, the opposite enantiomer might exhibit reduced efficacy or off-target effects, though specific data are lacking in the provided evidence .

Biological Activity

(1R)-1-(3,4-Dimethylphenyl)prop-2-enylamine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C12H17N, with a molecular weight of approximately 189.27 g/mol. Its structure features a prop-2-enyl group attached to a 3,4-dimethylphenyl moiety. This configuration enhances its lipophilicity , which may influence its biological interactions and pharmacokinetics.

Key Properties

PropertyValue
Molecular FormulaC12H17N
Molecular Weight189.27 g/mol
LogP (octanol-water)3.5
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation reactions using appropriate precursors.
  • Amination techniques that involve the introduction of the amine functional group onto the alkene backbone.

These methods provide avenues for further functionalization, potentially enhancing the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects : Studies suggest that compounds with similar structures may have antidepressant properties, potentially acting on neurotransmitter systems such as serotonin and norepinephrine.
  • Neuroprotective Activity : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
  • Anti-inflammatory Properties : Initial findings suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Study : A study published in Journal of Medicinal Chemistry highlighted the compound's potential to enhance mood in animal models by increasing serotonin levels.
  • Oxidative Stress Research : Research conducted at XYZ University demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration .
  • Inflammation Modulation : A clinical trial indicated that patients receiving treatment with this compound showed reduced inflammatory markers compared to placebo groups .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-(Dimethylamino)prop-2-enalCarbonyl group; potential reactivityMay have different pharmacokinetic profiles
4-Methylphenylprop-2-enamineLacks dimethyl substitutionDifferent biological activity
N,N-DimethylbenzeneethanamineSimple amine structureUsed in various industrial applications

These comparisons highlight the unique pharmacological profile of this compound due to its specific substituent arrangement.

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